molecular formula C9H9FN4 B2718684 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine CAS No. 1052598-93-2

4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine

Cat. No. B2718684
CAS RN: 1052598-93-2
M. Wt: 192.197
InChI Key: IFTULUALGFHJKE-UHFFFAOYSA-N
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Description

“4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine” is a chemical compound with the CAS Number: 1052598-93-2 . It has a molecular weight of 192.2 . The IUPAC name for this compound is 4-fluoro-5-(1H-pyrazol-1-yl)-1,2-benzenediamine .


Molecular Structure Analysis

The InChI code for “4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine” is 1S/C9H9FN4/c10-6-4-7(11)8(12)5-9(6)14-3-1-2-13-14/h1-5H,11-12H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, density, and solubility are not available in the resources .

Scientific Research Applications

Antileishmanial Agents

4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine: has shown potential as an antileishmanial agent. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Research indicates that derivatives of pyrazole, including this compound, exhibit significant activity against Leishmania species. These compounds can inhibit the growth of the parasite by interfering with its metabolic pathways .

Antimalarial Compounds

This compound is also being explored for its antimalarial properties. Malaria, caused by Plasmodium species, remains a major global health challenge. Studies have shown that pyrazole derivatives can inhibit the growth of Plasmodium parasites. The molecular structure of 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine allows it to interact with key enzymes in the parasite, disrupting its life cycle .

Anticancer Research

In the field of oncology, 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine is being investigated for its potential anticancer properties. Pyrazole derivatives have been found to exhibit cytotoxic activity against various cancer cell lines. This compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy .

Antibacterial Agents

The antibacterial potential of 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine is another area of interest. Bacterial infections are a significant health concern, and there is a constant need for new antibiotics. This compound has shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell wall synthesis and protein function .

Antiviral Research

Research has also explored the antiviral properties of this compound. Pyrazole derivatives have been found to inhibit the replication of certain viruses4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine can interfere with viral enzymes and proteins, preventing the virus from multiplying and spreading .

Anti-inflammatory Agents

Inflammation is a common underlying factor in many diseases, including arthritis and cardiovascular diseases. 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation and associated symptoms .

Enzyme Inhibition Studies

This compound is also valuable in enzyme inhibition studies. Enzymes play crucial roles in various biochemical pathways, and inhibiting specific enzymes can be a therapeutic strategy for many diseases4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine has been shown to inhibit enzymes such as kinases and proteases, which are involved in cancer, inflammation, and infectious diseases .

Molecular Docking and Computational Studies

Finally, 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine is frequently used in molecular docking and computational studies. These studies help in understanding the interaction of the compound with various biological targets. Computational models can predict the binding affinity and activity of the compound, guiding the design of more potent derivatives .

Molecules | Free Full-Text | 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl

properties

IUPAC Name

4-fluoro-5-pyrazol-1-ylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c10-6-4-7(11)8(12)5-9(6)14-3-1-2-13-14/h1-5H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTULUALGFHJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C(=C2)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine

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